METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE
CAS No.:
Cat. No.: VC10932587
Molecular Formula: C16H14N2O5
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O5 |
|---|---|
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | methyl 4-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C16H14N2O5/c1-23-16(20)11-6-8-13(9-7-11)17-15(19)10-12-4-2-3-5-14(12)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
| Standard InChI Key | DAHDNRDGMKTVAU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is C₁₆H₁₄N₂O₅, with a molecular weight of 322.30 g/mol. Its structure comprises a methyl benzoate backbone substituted at the para position with an acetamido group, which is further linked to a 2-nitrophenyl ring. Key functional groups include:
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Methyl ester (COOCH₃) at the benzoate moiety.
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Acetamido bridge (NHCOCH₂) connecting the benzoate and nitrophenyl groups.
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2-Nitrophenyl group (C₆H₄NO₂) featuring a nitro substituent at the ortho position.
Crystallographic data from analogous compounds, such as methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate , suggest that the nitro and amide groups introduce steric and electronic effects that influence molecular packing. For example, the nitro group’s planar geometry and strong electron-withdrawing nature likely promote intermolecular dipole interactions, while the acetamido linker may participate in hydrogen bonding .
Synthesis and Reaction Pathways
Acetylation of Aminobenzoate Intermediates
A plausible synthesis route involves the acetylation of methyl 4-aminobenzoate with 2-nitrophenylacetyl chloride. This method mirrors the procedure described for methyl 4-acetylamino-2-hydroxybenzoate , where acetyl chloride reacts with an aminobenzoate in the presence of sodium bicarbonate (NaHCO₃) as a base. Key steps include:
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Dissolving methyl 4-aminobenzoate in a polar aprotic solvent (e.g., ethyl acetate).
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Gradual addition of 2-nitrophenylacetyl chloride at controlled temperatures (0–20°C).
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Neutralization of HCl byproduct with NaHCO₃.
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Isolation via solvent extraction and purification by recrystallization.
Yield Optimization: The reaction’s efficiency depends on stoichiometric ratios and temperature control. Excess acyl chloride (1.2–1.5 equivalents) and prolonged stirring (2–4 hours) typically improve yields .
Alternative Routes: Ullmann Coupling and Nitration
For more complex derivatives, Ullmann-type coupling between methyl 4-iodobenzoate and 2-nitrophenylacetamide could be employed, leveraging copper catalysts to form the C–N bond . Additionally, nitration of pre-formed acetamidobenzoate intermediates using nitric acid/sulfuric acid mixtures may introduce nitro groups regioselectively, though this approach risks over-nitration or decomposition .
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals include a singlet for the methyl ester (δ 3.8–3.9 ppm), aromatic protons split into multiplets (δ 7.5–8.5 ppm), and an amide NH resonance (δ 8.0–8.5 ppm) .
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¹³C NMR: Peaks for the ester carbonyl (δ 165–170 ppm), amide carbonyl (δ 168–172 ppm), and nitro-substituted aromatic carbons (δ 120–150 ppm) would dominate .
X-ray Crystallography
While no crystal structure of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate has been reported, related compounds exhibit triclinic or monoclinic systems with intermolecular hydrogen bonds stabilizing the lattice . For instance, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate crystallizes in the triclinic space group P1̄ with unit cell parameters a = 5.3644 Å, b = 11.1880 Å, and c = 11.4159 Å . Similar packing arrangements are anticipated for the title compound, with nitro groups contributing to planar stacking.
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